

Quantitative Pharmacokinetic & Pharmacodynamic Data

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Compound Focus: Darexaban

CAS No.: 365462-23-3

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The following tables consolidate key quantitative findings from clinical studies.

Table 1: Pharmacokinetic Parameters of Darexaban Glucuronide after Oral Administration of Darexaban [1]

Dose	Regimen	C _{max}	AUC	T _{max} (h)	t _{1/2} (h)	Urinary Excretion (0-24h)
60 mg	Single	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%
120 mg	Single	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%
240 mg	Single	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%
60 mg	Multiple (once daily)	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%
120 mg	Multiple (once daily)	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%

Dose	Regimen	C _{max}	AUC	T _{max} (h)	t _{1/2} (h)	Urinary Excretion (0-24h)
240 mg	Multiple (once daily)	Increased dose-proportionally	Increased dose-proportionally	~1.0 - 1.5	14.3 - 20.5	28.59% - 36.50%

Table 2: Pharmacodynamic Effects in Healthy Elderly Japanese Subjects [1]

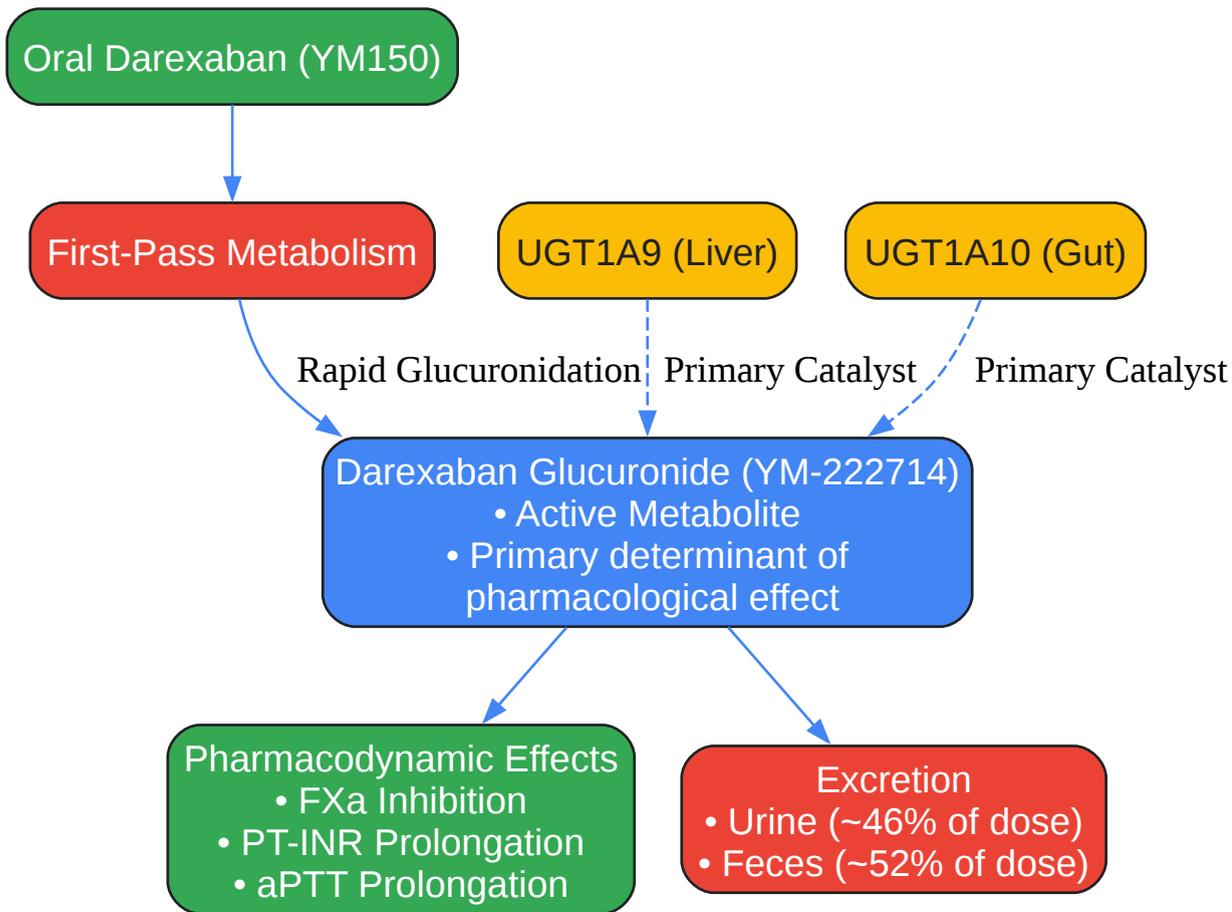
Dose	Effect on PT-INR	Effect on aPTT	Effect on FXa Activity
60 mg	Prolonged dose-dependently	Prolonged dose-dependently	Inhibited dose-dependently
120 mg	Prolonged dose-dependently	Prolonged dose-dependently	Inhibited dose-dependently
240 mg	Prolonged dose-dependently	Prolonged dose-dependently	Inhibited dose-dependently

Table 3: Key Enzymes in Darexaban Glucuronidation [2]

Enzyme Source	Major Contributing UGT Isoforms
Human Liver	UGT1A9
Human Intestine	UGT1A10

Metabolic Pathway and Experimental Insights

The metabolic fate of **darexaban** is characterized by rapid and extensive glucuronidation. The visual below illustrates the primary pathway and key experimental findings regarding the enzymes involved.



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Diagram 1: The metabolic activation and excretion pathway of **darexaban**, highlighting the key UGT enzymes involved.

Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below.

1. Clinical PK/PD Study in Elderly Subjects [1]

- **Objective:** To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of **darexaban** after single and multiple once-daily doses.
- **Design:** A clinical study in healthy elderly Japanese subjects.
- **Dosing:** **Darexaban** was administered at 60, 120, and 240 mg.
- **Analysis:**

- **PK:** Plasma concentrations of **darexaban** glucuronide were measured. (C_{\max}) and (AUC) were calculated.
- **PD:** Prothrombin time (PT), activated partial thromboplastin time (aPTT), and FXa activity were measured.
- **Safety:** Adverse events were monitored.

2. Identification of UGT Enzymes (in vitro) [2]

- **Objective:** To identify the specific UGT isoforms responsible for **darexaban** glucuronidation in human liver and intestine.
- **Enzyme Sources:** Pooled human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGTs.
- **Incubation Conditions:**
 - **Substrate:** 30 μ M **darexaban**.
 - **Cofactor:** 5 mM UDP-glucuronic acid (UDPGA).
 - **Buffer:** 100 mM potassium phosphate (pH 7.4).
 - **Protein & Time:** HLM (0.1 mg/ml for 10 min), HIM (0.1 mg/ml for 5 min).
- **Reaction Phenotyping:**
 - **Chemical Inhibition:** Used known UGT inhibitors (e.g., bilirubin for UGT1A1) to assess activity reduction.
 - **Correlation Analysis:** **Darexaban** glucuronidation activity in 16 individual HLM samples was correlated with known UGT isoform-specific marker activities.
- **Analysis:** LC-MS/MS quantification of **darexaban** glucuronide.

3. Drug-Drug Interaction Study with Rifampicin [3]

- **Objective:** To evaluate the effects of the potent CYP3A4/P-glycoprotein (P-gp) inducer rifampicin on **darexaban** pharmacokinetics.
- **Design:** Open-label, single-sequence study in healthy men.
- **Dosing:**
 - **Period 1:** Single dose of **darexaban** 60 mg (Day 1).
 - **Period 2:** Rifampicin 600 mg once daily (Days 4-14), with a second **darexaban** 60 mg dose co-administered on Day 11.
- **Analysis:** PK parameters (C_{\max}), (AUC) of **darexaban** glucuronide were compared with and without rifampicin co-administration. The study concluded rifampicin caused no clinically relevant interaction.

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References

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